An In-depth Technical Guide to (E,E)-RAMB4: Synthesis, Biological Activity, and Experimental Protocols
An In-depth Technical Guide to (E,E)-RAMB4: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E,E)-RAMB4, chemically known as (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one, is a synthetic compound belonging to the class of 3,5-bis(arylidene)-4-piperidones. This class of molecules has garnered significant interest in medicinal chemistry due to their potent anti-tumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of (E,E)-RAMB4. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development. The mechanism of action, particularly its role in inducing apoptosis through the Bcl-2 signaling pathway, is elucidated with a corresponding signaling pathway diagram.
Chemical Structure and Properties
(E,E)-RAMB4 is a symmetrical molecule featuring a central piperidin-4-one ring substituted with two (3,4-dichlorophenyl)methylidene groups at the 3 and 5 positions. The "(E,E)" designation refers to the stereochemistry of the exocyclic double bonds.
| Property | Value |
| IUPAC Name | (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one |
| Synonym | (E,E)-RAMB4 |
| CAS Number | 919109-61-5 |
| Molecular Formula | C₁₉H₁₃Cl₄NO |
| Molecular Weight | 413.13 g/mol |
| Appearance | Yellow solid |
Synthesis
The synthesis of (E,E)-RAMB4 is typically achieved through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of 4-piperidone with two equivalents of 3,4-dichlorobenzaldehyde.
Experimental Protocol: Synthesis of (E,E)-RAMB4
Materials:
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4-Piperidone hydrochloride monohydrate
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3,4-Dichlorobenzaldehyde
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Acetic acid
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Hydrogen chloride gas or concentrated hydrochloric acid
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Ethanol
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Dichloromethane
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Sodium bicarbonate
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Anhydrous magnesium sulfate
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Round-bottom flask
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Stirring apparatus
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Filtration apparatus
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 4-piperidone hydrochloride monohydrate (1 equivalent) and 3,4-dichlorobenzaldehyde (2 equivalents) in glacial acetic acid.
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Saturate the solution with hydrogen chloride gas or add concentrated hydrochloric acid dropwise while stirring at room temperature.
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Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water.
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Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
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Filter the precipitate and wash thoroughly with water.
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The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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Dry the purified product under vacuum to obtain (E,E)-RAMB4 as a yellow solid.
Note: The specific reaction conditions, such as temperature and reaction time, may be optimized for better yield and purity.
Caption: Synthetic workflow for (E,E)-RAMB4.
Biological Activities
(E,E)-RAMB4 and related 3,5-bis(arylidene)-4-piperidones exhibit a range of biological activities, most notably anti-tumor and anti-inflammatory effects.
Anti-Tumor Activity
The anti-neoplastic properties of this class of compounds are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The α,β-unsaturated ketone moieties are thought to act as Michael acceptors, reacting with nucleophilic groups in cellular macromolecules, such as thiol groups in proteins, thereby disrupting their function and triggering cell death.
Quantitative Data: Cytotoxicity of (E,E)-RAMB4 Analogues
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 3,5-bis(benzylidene)-4-piperidone | Molt 4/C8 (Leukemia) | < 10 | [1] |
| 3,5-bis(benzylidene)-4-piperidone | CEM (Leukemia) | < 10 | [1] |
| 3,5-bis(benzylidene)-4-piperidone | L1210 (Murine Leukemia) | < 10 | [1] |
| N-Aroyl-3,5-bis(benzylidene)-4-piperidones | HCT116 (Colon Cancer) | 0.15 - 0.28 | [2] |
| N-Aroyl-3,5-bis(benzylidene)-4-piperidones | HeLa (Cervical Cancer) | 0.15 - 0.28 | [2] |
Mechanism of Apoptosis Induction
Studies on related compounds suggest that the apoptotic mechanism involves the intrinsic (mitochondrial) pathway. This is characterized by the depolarization of the mitochondrial membrane, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).
Caption: Proposed apoptotic signaling pathway of (E,E)-RAMB4.
Anti-inflammatory Activity
(E,E)-RAMB4 has been reported to exhibit anti-inflammatory effects by reducing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced inflammatory models. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of (E,E)-RAMB4 on cancer cell lines.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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(E,E)-RAMB4 stock solution (in DMSO)
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or acidified isopropanol)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
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Prepare serial dilutions of (E,E)-RAMB4 in a complete culture medium.
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Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) wells.
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Incubate the plate for 48-72 hours.
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using appropriate software.
Caption: Workflow for the MTT cytotoxicity assay.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins such as cleaved caspase-3 and cleaved PARP.
Materials:
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Treated and untreated cell lysates
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Protein quantification assay kit (e.g., BCA)
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SDS-PAGE gels
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Electrophoresis and blotting apparatus
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Lyse the treated and untreated cells and quantify the protein concentration.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and add the chemiluminescent substrate.
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Visualize the protein bands using an imaging system. β-actin is used as a loading control.
Nitric Oxide (NO) Assay (Griess Test)
This protocol is for measuring the anti-inflammatory effect of (E,E)-RAMB4 by quantifying nitrite levels in cell culture supernatants.
Materials:
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RAW 264.7 macrophage cells
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Complete cell culture medium
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Lipopolysaccharide (LPS)
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(E,E)-RAMB4 stock solution
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Griess reagent (Part A: Sulfanilamide solution; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
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Sodium nitrite standard
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96-well plate
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Microplate reader
Procedure:
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Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
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Pre-treat the cells with various concentrations of (E,E)-RAMB4 for 1 hour.
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Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
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Prepare a standard curve using sodium nitrite.
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Collect 50 µL of the cell culture supernatant from each well.
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Add 50 µL of Griess reagent Part A to each supernatant sample and standard, and incubate for 10 minutes at room temperature, protected from light.
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Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
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Measure the absorbance at 540 nm.
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Calculate the nitrite concentration in the samples using the standard curve.
Conclusion
(E,E)-RAMB4 is a promising scaffold for the development of novel anti-cancer and anti-inflammatory agents. Its synthesis is straightforward, and its biological activities are significant. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this and related compounds. Future studies should focus on elucidating the precise molecular targets and further optimizing the structure to enhance efficacy and reduce potential toxicity.
References
- 1. Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
